molecular formula C9H10BrF2N3 B1487297 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine CAS No. 2006902-24-3

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine

Cat. No. B1487297
M. Wt: 278.1 g/mol
InChI Key: JWLKTTBFJUFRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine, also known as 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine, is a brominated heterocyclic compound containing both nitrogen and fluorine atoms. It is an important synthetic intermediate and is used in various laboratory experiments, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine has been studied for its potential biological activities, including its ability to modulate the activity of various enzymes and receptors.

Mechanism Of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine is not fully understood, but it is believed to involve the modulation of various enzyme and receptor activities. In particular, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been shown to modulate the activity of various G-protein coupled receptors, such as the serotonin receptor 5-HT1A and the dopamine receptor D2.

Biochemical And Physiological Effects

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been shown to modulate the activity of various G-protein coupled receptors, such as the serotonin receptor 5-HT1A and the dopamine receptor D2. These effects may lead to a variety of physiological effects, including the modulation of inflammation, pain, and anxiety.

Advantages And Limitations For Lab Experiments

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine is a useful synthetic intermediate for laboratory experiments, as it can be synthesized using a variety of methods and is relatively stable in solution. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been studied for its potential biological activities, including its ability to mod

Scientific Research Applications

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and has been studied for its ability to modulate the activity of various enzymes and receptors. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been studied for its potential therapeutic applications, such as its ability to reduce inflammation and its potential to be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N3/c10-6-3-7(13)8(14-4-6)15-2-1-9(11,12)5-15/h3-4H,1-2,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLKTTBFJUFRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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